(S)-(-)-N-(1-Phenylethyl)succinamic acid
Overview
Description
(S)-(-)-N-(1-Phenylethyl)succinamic acid is a chiral compound with significant importance in various fields of chemistry and industry. It is known for its role in enantiomeric separation and its unique chemical properties. The compound’s structure consists of a succinamic acid backbone with a phenylethyl group attached to the nitrogen atom, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-(-)-N-(1-Phenylethyl)succinamic acid typically involves the reaction of succinic anhydride with (S)-(-)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The process involves:
- Dissolving succinic anhydride in an appropriate solvent such as dichloromethane.
- Adding (S)-(-)-1-phenylethylamine to the solution.
- Stirring the mixture at room temperature for several hours.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and advanced purification techniques can ensure the high enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-N-(1-Phenylethyl)succinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of succinimides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
(S)-(-)-N-(1-Phenylethyl)succinamic acid has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and enantiomeric separation.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (S)-(-)-N-(1-Phenylethyl)succinamic acid involves its interaction with specific molecular targets. The phenylethyl group can engage in π-π interactions with aromatic residues in proteins, while the succinamic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-(+)-N-(1-Phenylethyl)succinamic acid: The enantiomer of (S)-(-)-N-(1-Phenylethyl)succinamic acid with similar chemical properties but different biological activities.
N-Phenylethylsuccinimide: A structurally related compound with a succinimide instead of a succinamic acid moiety.
N-Phenylethylsuccinic acid: Lacks the amide group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the specific interactions it can form with biological molecules. Its ability to act as a chiral auxiliary and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
4-oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEKFTPKHWMMIP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237828 | |
Record name | 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21752-34-1 | |
Record name | 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21752-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-4-Oxo-4-((1-phenylethyl)amino)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-oxo-4-[(1-phenylethyl)amino]butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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